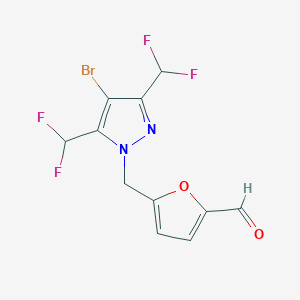

5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF4N2O2/c12-7-8(10(13)14)17-18(9(7)11(15)16)3-5-1-2-6(4-19)20-5/h1-2,4,10-11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVVTIGTPDNPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CN2C(=C(C(=N2)C(F)F)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132465 | |

| Record name | 5-[[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006320-27-9 | |

| Record name | 5-[[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006320-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is a complex organic compound with notable potential in various biological applications. Its unique structure, featuring a furan ring, a carbaldehyde group, and a pyrazole moiety with specific halogen substitutions, suggests a range of biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇BrF₄N₂O₂, with a molecular weight of approximately 355.08 g/mol. The structural complexity of this compound contributes to its interesting chemical properties and potential biological activities.

Structural Features

- Furan Ring : A five-membered aromatic ring that enhances the compound's reactivity.

- Carbaldehyde Group : Provides functional versatility for further chemical modifications.

- Pyrazole Moiety : Known for its biological significance, particularly in medicinal chemistry.

Biological Activity

Preliminary studies indicate that compounds containing pyrazole and furan rings exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific halogenation pattern in this compound may confer distinct reactivity and biological properties compared to its analogs.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 5-(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde | C₉H₆BrN₃O₄ | Nitro group instead of difluoromethyl | Antimicrobial |

| 5-(4-Fluoro-3-methylpyrazol-1-yl)methyl)furan-2-carbaldehyde | C₁₁H₈F₃N₂O | Fluorine substitution; less halogenation | Anticancer |

| 5-(3,5-Dichloro-pyrazolyl)methyl)furan-2-carbaldehyde | C₁₁H₇Cl₂N₂O | Dichloro substitution; increased lipophilicity | Anti-inflammatory |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

- Antimicrobial Properties : The presence of halogens may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

- Anticancer Activity : Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various pathways.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds with similar structural features to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HeLa). The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Case Study 2: Anti-inflammatory Effects

Research on related pyrazole compounds demonstrated potent anti-inflammatory effects in animal models. These compounds significantly reduced inflammation markers such as TNF-alpha and IL-6 levels in serum after administration.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Pyrazole-Furan Derivatives

Key Observations :

- Bromine vs. Bromine’s larger atomic radius may enhance steric effects in molecular interactions.

- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound enables condensation reactions (e.g., forming Schiff bases), while the carboxylic acid in the chloro analog is suited for esterification or salt formation .

Analogs with Modified Pyrazole Substituents

Table 2: Pyrazole Ring Modifications

Key Observations :

- Aryl vs. In contrast, the target compound’s difluoromethyl groups balance electronegativity and steric demands.

- Pyrazole vs. Pyrazolone : The pyrazolone derivative () features a ketone group, altering hydrogen-bonding capacity and reactivity compared to the pyrazole-aldehyde system .

Functional Group Variations in Furan Derivatives

Table 3: Furan Functional Group Modifications

Key Observations :

- Aldehyde vs. Carboxylic Acid : The aldehyde group offers versatility in forming imines or hydrazones, whereas the carboxylic acid facilitates amide bond formation, critical in peptide-based drug design .

Q & A

Basic: What are the key structural features of this compound that influence its reactivity and biological activity?

Answer:

The compound features a pyrazole ring substituted with bromo and two difluoromethyl groups at positions 3, 4, and 5, respectively, and a furan-2-carbaldehyde moiety linked via a methyl group. The bromo group enhances electrophilic substitution reactivity, while the difluoromethyl groups increase metabolic stability and lipophilicity, influencing bioavailability . The aldehyde group on the furan ring enables nucleophilic additions (e.g., Schiff base formation), critical for derivatization in drug design . These structural elements collectively affect binding to biological targets, such as enzymes or receptors, by modulating electronic and steric properties .

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:

Synthesis typically involves:

- Step 1: Preparation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions .

- Step 2: Difluoromethylation using reagents like ClCFH or BrCFH in the presence of a base (e.g., KCO) .

- Step 3: Bromination at the pyrazole C4 position using N-bromosuccinimide (NBS) under radical initiation .

- Step 4: Alkylation of the furan carbaldehyde with the pyrazole intermediate via a nucleophilic substitution (e.g., using KCO in DMF) .

Optimization focuses on temperature control (60–80°C for alkylation) and catalysts (e.g., phase-transfer catalysts) to improve yields .

Advanced: How can computational methods like DFT predict electronic properties and reaction mechanisms?

Answer:

Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and transition states. For this compound:

- HOMO-LUMO analysis predicts sites for nucleophilic/electrophilic attacks (e.g., aldehyde group as electrophilic) .

- Reaction mechanisms (e.g., bromination or difluoromethylation) are modeled by simulating intermediates and activation energies .

- Solvent effects are incorporated using polarizable continuum models (PCM) to refine reaction pathways . Experimental validation via UV-Vis and IR spectroscopy ensures computational accuracy .

Advanced: What strategies mitigate degradation during prolonged experiments?

Answer:

- Temperature control: Store samples at 4°C to slow organic degradation (observed in similar pyrazoles over 9 hours at room temperature) .

- Inert atmospheres: Use nitrogen or argon to prevent oxidation of the aldehyde group .

- Stabilizing agents: Add radical inhibitors (e.g., BHT) during synthesis to prevent bromo-group cleavage .

- Real-time monitoring: Employ HPLC or inline spectroscopy to detect degradation products early .

Advanced: How do pyrazole substituents (e.g., Br vs. Cl) affect biological interactions?

Answer:

- Bromo vs. chloro: Bromo’s larger atomic radius increases steric hindrance, potentially reducing binding to hydrophobic enzyme pockets compared to chloro analogs .

- Electron-withdrawing effects: Bromo’s stronger inductive effect enhances electrophilicity, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Biological activity: Chloro derivatives show higher antimicrobial activity in some studies, while bromo analogs may exhibit superior anticancer potency due to enhanced lipophilicity .

Advanced: What advanced spectroscopic techniques confirm structure and purity?

Answer:

- X-ray crystallography: Resolves absolute configuration and confirms substituent positions (as applied to related pyrazole-carbaldehydes) .

- Multinuclear NMR: NMR identifies difluoromethyl environments, while NMR confirms aldehyde carbonyl resonance (~190 ppm) .

- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H] with <3 ppm error) .

- IR spectroscopy: Detects aldehyde C=O stretching (~1700 cm) and pyrazole ring vibrations (~1500 cm) .

Advanced: How can contradictory stability data under varying pH be resolved?

Answer:

- Controlled studies: Conduct stability assays at defined pH (1–14) and temperatures, monitoring degradation via LC-MS .

- Statistical modeling: Use ANOVA to identify pH-dependent degradation pathways (e.g., acid-catalyzed hydrolysis of the aldehyde) .

- Comparative analysis: Cross-reference with structurally similar compounds (e.g., furan-carboxylic acid derivatives) to isolate substituent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.